molecular formula C11H22N2O3 B12301107 Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate

Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate

Cat. No.: B12301107
M. Wt: 230.30 g/mol
InChI Key: HTOWRARNYBSJEI-UHFFFAOYSA-N
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Description

Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a methyl ester group, a carbamoyl group, and a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of a suitable amine with a protected amino acid derivative, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate
  • Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate

Uniqueness

Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 3-methyl-2-(propan-2-ylcarbamoylamino)pentanoate

InChI

InChI=1S/C11H22N2O3/c1-6-8(4)9(10(14)16-5)13-11(15)12-7(2)3/h7-9H,6H2,1-5H3,(H2,12,13,15)

InChI Key

HTOWRARNYBSJEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NC(C)C

Origin of Product

United States

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